Product packaging for Allyl bromide(Cat. No.:CAS No. 106-95-6)

Allyl bromide

Cat. No.: B033337
CAS No.: 106-95-6
M. Wt: 120.98 g/mol
InChI Key: BHELZAPQIKSEDF-UHFFFAOYSA-N
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Description

Allyl bromide (3-bromopropene) is a highly versatile and reactive alkyl halide of significant importance in synthetic organic chemistry and materials science research. Its primary value lies in its role as an efficient allylic electrophile, enabling the introduction of the allyl group into a wide range of nucleophiles via SN2 substitution reactions. This makes it an indispensable building block for the synthesis of allylic derivatives, including allylic ethers, amines, and sulfides. Furthermore, this compound is a key precursor in transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, and serves as a fundamental monomer in the synthesis of polymers and resins. Its mechanism of action involves the polarization of the carbon-bromine bond, rendering the terminal carbon atoms electrophilic and susceptible to attack by nucleophiles, facilitating carbon-carbon and carbon-heteroatom bond formation. Researchers utilize this compound in the development of pharmaceuticals, agrochemicals, fragrances, and novel polymeric materials. Due to its high reactivity and volatility, it is crucial to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Br B033337 Allyl bromide CAS No. 106-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoprop-1-ene
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InChI

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2
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InChI Key

BHELZAPQIKSEDF-UHFFFAOYSA-N
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Canonical SMILES

C=CCBr
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Molecular Formula

C3H5Br
Record name ALLYL BROMIDE
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DSSTOX Substance ID

DTXSID8024442
Record name Allyl bromide
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Molecular Weight

120.98 g/mol
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Physical Description

Allyl bromide appears as a clear colorless to light yellow liquid with an irritating unpleasant odor. Flash point 30 °F. Irritates eyes, skin, and respiratory system. Toxic by skin absorption. Denser than water and slightly soluble in water., Colorless to light yellow liquid with an irritating, unpleasant odor; [Hawley] Colorless liquid; [MSDSonline]
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Boiling Point

158 °F at 760 mmHg (USCG, 1999), 71.3 °C at 760 mm Hg
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Flash Point

28 °F (USCG, 1999), -1 °C, 30 °F (-1 °C)
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Solubility

Miscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloride, In water, 3,835 mg/L at 25 °C
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Density

1.4161 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.398 at 20 °C/4 °C
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Vapor Density

4.17 (Air = 1)
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Vapor Pressure

136.0 [mmHg]
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Color/Form

Colorless to light yellow liquid

CAS No.

106-95-6
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Melting Point

-182 °F (USCG, 1999), -119 °C
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Synthetic Methodologies for Allyl Bromide and Its Derivatives

Established Industrial and Laboratory Preparation Routes

The synthesis of allyl bromide is accomplished through several well-documented chemical pathways. These routes are chosen based on factors such as precursor availability, cost, desired purity, and scale of production.

CH₂=CHCH₂OH + HBr → CH₂=CHCH₂Br + H₂O wikipedia.org

This method is known for its high efficiency, with yields reported to be in the range of 92% to 96%. google.com A typical laboratory procedure involves adding concentrated sulfuric acid to a mixture of allyl alcohol and 48% hydrobromic acid, followed by distillation to isolate the this compound product. google.comprepchem.com The mechanism involves the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). sciencemadness.org This is followed by a nucleophilic attack by the bromide ion, which can proceed via an SN1 or SN2-type mechanism; due to the stability of the resulting allyl cation through resonance, the SN1 pathway is favored. sciencemadness.orgstackexchange.com

Detailed research has explored optimizing these conditions. For instance, varying the ratios of reactants and the rate of sulfuric acid addition can control the reaction rate and minimize the formation of byproducts like diallyl ether or 1,2-dibromopropane. prepchem.comsciencemadness.org

Table 1: Hydrohalogenation of Allyl Alcohol

ReactantsCatalyst/ConditionsYieldReference
Allyl alcohol, 48% Hydrobromic acidConcentrated Sulfuric acid, distillation92-96% google.com
Allyl alcohol, Hydrogen bromide (gas)Reflux for 1 hour85% prepchem.com
Allyl alcohol, 48% Hydrobromic acid, Sulfuric acidSlow addition of H₂SO₄, distillation~92% (112g from 58g alcohol) prepchem.com

This compound can also be effectively synthesized by a halogen exchange reaction, starting from the more readily available and less expensive allyl chloride. wikipedia.orgsocietechimiquedefrance.fr This process, often a variation of the Finkelstein reaction, involves reacting allyl chloride with a bromide salt, such as sodium bromide or potassium bromide. google.com

The reaction is typically conducted in an aprotic polar solvent, such as N,N-dimethylformamide, which helps to dissolve the reactants and facilitate the nucleophilic substitution. google.com An improved process utilizes a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, which can be performed with minimal water, allowing for high conversion rates and easy separation of the product. google.com The reaction can be driven to completion by differences in the solubility of the resulting metal chlorides (e.g., NaCl) in the organic solvent.

Table 2: Halogen Exchange from Allyl Chloride

ReactantsSolvent/CatalystConditionsYieldReference
Allyl chloride, Sodium bromideN,N-dimethylformamide40°C, 20 hours84.1% google.com
Allyl chloride, Sodium bromideTetrabutylammonium bromide (catalyst), Water65°C, 6 hours93.3% google.com

Allylic bromination involves the specific substitution of a hydrogen atom on the carbon adjacent to the double bond.

A significant industrial method for producing this compound is the direct, high-temperature bromination of propene. wikipedia.org This reaction proceeds via a free-radical mechanism. askfilo.com When propene is treated with bromine at high temperatures (e.g., 500-800 K), a radical substitution reaction is favored over the typical electrophilic addition that occurs at room temperature. askfilo.comjove.comjove.com

The mechanism involves the homolytic cleavage of the bromine molecule (Br₂) into bromine radicals (Br•) by heat. askfilo.comquora.com A bromine radical then abstracts a hydrogen atom from the allylic position of propene, which is the most favorable position due to the resonance stabilization of the resulting allyl radical. jove.commasterorganicchemistry.comchemistrysteps.com This allyl radical then reacts with another molecule of Br₂ to form this compound and a new bromine radical, which continues the chain reaction. jove.comjove.com

To achieve this selective substitution at lower temperatures and avoid the competing addition reaction, N-bromosuccinimide (NBS) is often used as the brominating agent in the presence of light or a radical initiator. jove.comjove.comvaia.com NBS serves to maintain a very low, constant concentration of Br₂ in the reaction mixture, which is a key condition for favoring the radical substitution pathway over the ionic addition pathway. jove.comlibretexts.orgpressbooks.pub

This compound can also be prepared through the partial dehydrobromination of dibromopropane (B1216051) isomers. nih.govindiamart.comechemi.com This elimination reaction is typically carried out as a high-temperature cracking process. nih.gov For example, 1,2-dibromopropane, which can sometimes form as a byproduct in other synthesis routes, can be subjected to conditions that promote the elimination of a molecule of hydrogen bromide (HBr) to yield this compound. nih.govsciencemadness.org This method relies on carefully controlling the reaction conditions to favor the elimination reaction and prevent further reactions or rearrangements.

Allylic Bromination Strategies

Catalytic Approaches to this compound Synthesis

Modern synthetic efforts have incorporated catalysts to improve the efficiency, selectivity, and environmental profile of this compound production.

In the hydrohalogenation of allyl alcohol, catalysts such as iron protochloride, ferrous bromide, cuprous chloride, or cuprous bromide can be used instead of or in addition to sulfuric acid. google.com A patented method describes reacting allyl alcohol and hydrobromic acid at a constant temperature between 20-50°C in the presence of these metal halide catalysts, achieving yields of up to 98%. google.com These catalysts can lower the required reaction temperature and reduce the amount of acidic waste generated compared to the traditional method relying solely on a large excess of sulfuric acid. google.comgoogle.com

For halogen exchange reactions, phase-transfer catalysts like tetrabutylammonium bromide have proven highly effective. google.com They facilitate the transfer of the bromide anion from an aqueous or solid phase to the organic phase containing allyl chloride, enabling the reaction to proceed under milder conditions with high yields and easy separation. google.comgoogle.com

Catalytic systems have also been explored for allylic bromination. While high temperatures or UV light are traditional initiators for the direct bromination of propene, research into catalytic methods aims to achieve similar selectivity under less harsh conditions. pressbooks.pub Furthermore, Lewis acids such as ferric bromide can catalyze the halogen exchange between alkyl chlorides and gaseous hydrogen bromide. societechimiquedefrance.fr Niobium(V) bromide (NbBr₅) has also been shown to mediate the conversion of allylic alcohols to allylic bromides through a proposed metalla-halo jove.comjove.com rearrangement. nih.gov

Metal-Salt Catalyzed this compound Production from Allyl Chloride

The synthesis of this compound from allyl chloride can be effectively achieved through a halogen exchange reaction catalyzed by metal bromides. An industrially viable method involves the reaction of allyl chloride with a metal bromide, such as sodium bromide or potassium bromide, in the presence of a phase transfer catalyst and a small amount of water. google.com This process can be conducted under relatively mild conditions, typically between 20 to 100 °C, and allows for high conversion rates and yields of this compound. google.com The use of an aprotic polar solvent, like N,N-dimethylformamide, which is a good solvent for metal bromides but a poor one for the resulting metal chlorides, facilitates the reaction and simplifies the isolation of the final product. google.com This method avoids the need for a large excess of the metal bromide and allows for the recycling of the solvent, presenting an efficient and economical production route. google.com

Another approach involves the reaction of allyl chloride with excess hydrobromic acid in the presence of cuprous chloride. google.com However, this method can lead to the formation of by-products, complicating the purification process. google.com The reaction of allyl chloride with sodium bromide in methanol (B129727) has also been reported as a viable, though potentially less selective, method. google.com

Organocatalytic Protocols for this compound Functionalization

Organocatalysis has emerged as a powerful tool for the functionalization of this compound, offering metal-free alternatives for the formation of carbon-carbon and carbon-heteroatom bonds. These methods often provide high levels of stereocontrol, enabling the synthesis of chiral molecules.

One notable example is the organocatalytic cross-coupling of arylboronic acids with allyl bromides, facilitated by a custom thioether catalyst. researchgate.net This reaction proceeds through a key sulfoxonium ylide intermediate that interacts with the arylboronic acid, leading to a 1,2-aryl migration. researchgate.net Chiral phosphoric acids have also been employed as effective catalysts for the highly enantioselective iodination of ortho-aminophenylethynyl sulfoxonium ylides, which can then undergo intramolecular cyclization to form sterically congested indole (B1671886) structures. researchgate.net

Furthermore, simple organocatalytic one-pot protocols have been developed for the synthesis of optically active allylic alcohols and amines. These reactions utilize an enantioselective enone epoxidation/aziridination-Wharton-reaction sequence, providing access to these important building blocks with excellent enantiomeric and diastereomeric control. nih.gov For instance, N-allylation of isatins can be achieved using this compound in the presence of a base, and subsequent reactions can be performed under organocatalytic conditions to yield functionalized products. metu.edu.tr The stereospecific isomerization of allylic halides, including this compound, can be catalyzed by a simple guanidine-type base, which allows for the transfer of chirality during the reaction. diva-portal.org

Atom-Economic and Sustainable Synthetic Strategies

In the quest for more sustainable chemical processes, atom-economic and one-pot synthetic strategies involving this compound have gained significant attention. These methods aim to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

One-Pot N-Allylation and Aryl Bromination Leveraging DMSO–this compound Systems

A notable advancement in atom-economic synthesis is the development of a one-pot N-allylation and aryl bromination reaction using a dimethyl sulfoxide (B87167) (DMSO)–this compound system under basic conditions. rsc.orgrsc.org This method allows for the simultaneous introduction of an allyl group and a bromine atom onto various substrates, including secondary aryl amines, aryl aminoamides, indoles, and 7-aza indoles. rsc.orgrsc.org The DMSO–this compound mixture acts as a dual-source reagent for both allylation and bromination. rsc.orgnih.gov

The proposed mechanism involves the in-situ generation of bromodimethylsulfonium bromide (BDMS) from the reaction of DMSO and this compound. rsc.orgresearchgate.net BDMS then serves as the brominating agent for the aromatic ring. This one-pot procedure is highly efficient and avoids the use of harsh or hazardous brominating agents like molecular bromine. rsc.org The synthetic utility of the resulting products has been demonstrated through further transformations, such as Suzuki couplings and ring-closing metathesis. rsc.org

Table 1: One-Pot N-Allylation and Aryl Bromination of Secondary Aryl Amines

EntrySubstrateProductYield (%)
1N-methylanilineN-allyl-4-bromo-N-methylaniline85
2N-ethylanilineN-allyl-4-bromo-N-ethylaniline82
3DiphenylamineN-allyl-4-bromo-N-phenylaniline78
Data sourced from studies on DMSO-allyl bromide systems. rsc.orgrsc.org

Photochemical Systems for this compound Generation and Functionalization

Photochemical methods offer a green and efficient alternative for the generation and functionalization of this compound, often proceeding under mild conditions without the need for external photosensitizers or transition metals. chemistryviews.org

One innovative approach involves the use of allyl bromides and sodium fluoride (B91410) under visible light irradiation to functionalize strong C(sp³)–H bonds in alkanes and other unreactive substances. chemistryviews.orgxmu.edu.cnthieme.de In this system, an in-situ generated binary NaF–this compound adduct acts as a light-active species. xmu.edu.cnresearchgate.net Upon irradiation, homolytic cleavage of the C-Br bond occurs, forming a bromine radical. chemistryviews.org This bromine radical then activates the C(sp³)–H bond via hydrogen atom transfer, producing an alkyl radical that subsequently couples with an allyl radical to form the allylated product. chemistryviews.org This method has been successfully applied to a variety of substrates, including toluenes, as well as branched and linear alkanes, affording allylated, heteroarylated, alkylated, hydrazinated, and aminated products in good yields. chemistryviews.orgxmu.edu.cnresearchgate.net

Another photochemical strategy is the photocatalytic Barbier-type reaction, which enables the allylation of aldehydes and ketones. rsc.orgrsc.org This reaction proceeds at room temperature under visible light, using an organic dye as a photocatalyst and a sacrificial electron donor. rsc.orgrsc.org The mechanism involves the reduction of both the carbonyl compound and this compound to their corresponding radicals, which then undergo a cross-coupling reaction to form allylic alcohols. rsc.orgrsc.org This method provides a metal-free alternative to the classical Barbier reaction, which typically requires stoichiometric amounts of a metal reductant. rsc.org

Table 2: Photochemical Allylation of Aldehydes

EntryAldehydeProductYield (%)
1Benzaldehyde1-Phenyl-3-buten-1-ol85
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-buten-1-ol75
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-buten-1-ol80
Data represents typical yields from photocatalytic Barbier-type reactions. rsc.orgrsc.org

Mechanistic Investigations of Chemical Reactions Involving Allyl Bromide

Electrophilic and Nucleophilic Reaction Mechanisms

The dual functionality of allyl bromide makes it an interesting subject for studying reaction mechanisms. It can act as an electrophile at the carbon atom bonded to the bromine, and the π-bond allows for unique reactivity compared to simple alkyl halides.

Principles of this compound as an Alkylating Agent

This compound is widely utilized as an alkylating agent, a molecule that facilitates the transfer of an allyl group (CH₂=CHCH₂) to another molecule. atamanchemicals.comwikipedia.org This capability stems from the electrophilic nature of the carbon atom attached to the bromine. The electronegative bromine atom polarizes the C-Br bond, creating a partial positive charge on the carbon atom and making it susceptible to attack by nucleophiles. chemicalbook.com

The general mechanism for allylation using this compound involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon, leading to the displacement of the bromide ion, which is a good leaving group. wikipedia.org

Reaction: CH₂=CHCH₂Br + Nu⁻ → CH₂=CHCH₂Nu + Br⁻ wikipedia.org

This process is fundamental in the synthesis of polymers, pharmaceuticals, perfumes, and other complex organic compounds where the introduction of an allyl group is a critical step. atamanchemicals.comwikipedia.orgchemicalbook.com

Nucleophilic Substitution Pathways (Sₙ1, Sₙ2, Sₙ2')

This compound can undergo nucleophilic substitution through several pathways, with the operative mechanism depending on the reaction conditions, such as the nature of the nucleophile and the solvent. spcmc.ac.instackexchange.com

Sₙ2 (Substitution Nucleophilic Bimolecular): As a primary halide, this compound is expected to favor the Sₙ2 pathway. youtube.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both this compound and the nucleophile. libretexts.org The reactivity of this compound in Sₙ2 reactions is enhanced compared to a saturated analogue like n-propyl bromide. This is because the p-orbitals of the adjacent double bond can overlap with the p-orbital in the transition state, providing stabilization through conjugation. spcmc.ac.indalalinstitute.com

Sₙ1 (Substitution Nucleophilic Unimolecular): Under conditions that favor ionization, such as in a polar, protic solvent like water or methanol (B129727), this compound can react via an Sₙ1 mechanism. stackexchange.comlibretexts.org This pathway involves a two-step process. First, the C-Br bond breaks to form a relatively stable allylic carbocation. This cation is stabilized by resonance, delocalizing the positive charge over two carbon atoms. In the second step, the nucleophile attacks the carbocation. Because the nucleophile can attack either of the two carbons sharing the positive charge, this can lead to a mixture of products. dalalinstitute.com

Sₙ2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): A characteristic reaction of allylic systems is the Sₙ2' pathway. In this mechanism, the nucleophile attacks the carbon atom at the end of the double bond (the γ-carbon) instead of the carbon directly bonded to the leaving group (the α-carbon). This attack occurs concurrently with the migration of the double bond and the departure of the leaving group, resulting in a rearranged product. youtube.com

Formation and Reactivity of Allylmagnesium Bromide (Grignard Reagents)

The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), produces allylmagnesium bromide, a highly useful Grignard reagent. ontosight.aiwikipedia.org The reaction must be kept at a low temperature (below 0°C) to prevent a side reaction that forms 1,5-hexadiene. wikipedia.org

Formation: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr wikipedia.org

Allylmagnesium bromide is a potent nucleophile and a strong base. It is highly valued in organic synthesis for its ability to form new carbon-carbon bonds. ontosight.ai These Grignard reagents are more reactive than their saturated counterparts. thieme-connect.de They react with a wide array of electrophiles, including aldehydes, ketones, and esters, to introduce the allyl group. ontosight.ainih.gov This high reactivity allows them to add to even highly hindered carbonyl compounds where other organometallic reagents might fail. nih.gov However, this high reactivity can also lead to lower stereoselectivity in reactions compared to other Grignard reagents. nih.govresearchgate.net

Radical and Photochemically Initiated Processes

Beyond ionic reactions, this compound is also involved in processes driven by radicals and light, particularly in the gas phase. These reactions are important for understanding its atmospheric fate.

Gas-Phase Reactions with Hydroxyl Radicals: H-Abstraction and Addition-Elimination Mechanisms

In the atmosphere, this compound can react with hydroxyl (•OH) radicals, which are highly reactive oxidants. Theoretical studies have shown that this reaction can proceed through two main competing mechanisms: hydrogen abstraction and •OH addition. researchgate.netresearchgate.netscribd.com

H-Abstraction: The hydroxyl radical can abstract a hydrogen atom from this compound. Quantum chemical studies predict that the dominant abstraction occurs from the –CH₂Br group, leading to the formation of a CH₂CHCHBr radical and a water molecule. researchgate.netscribd.com This pathway becomes more significant at higher temperatures (above 1000 K). researchgate.net

Addition-Elimination: The hydroxyl radical can add to the C=C double bond of this compound without a significant energy barrier, forming energized intermediates (adducts). researchgate.netscribd.comnih.gov These intermediates can then be stabilized by collision with other molecules or undergo further reactions, such as decomposition. researchgate.net At temperatures between 200-700 K, the formation of a stabilized intermediate, CH₂OHCHBrCH₂, is a major pathway. researchgate.netresearchgate.net

The relative importance of these pathways is dependent on both temperature and pressure. researchgate.netnih.gov

Table 1: Dominant Reaction Pathways of this compound with •OH at 100 Torr (Helium bath gas)

Temperature Range Dominant Pathway Major Product(s) Citation
200–700 K Addition/Stabilization IM3 (CH₂OHCHBrCH₂) researchgate.net
700–1000 K Addition/Elimination P1 (CH₂OH + CH₂CHBr) researchgate.net
> 1000 K H-Abstraction CH₂=CHCHBr researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) Studies of Intermediate Photolysis

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict how they will interact with light. nih.govmarquette.edu TD-DFT calculations performed on the intermediates formed during the reaction of this compound with hydroxyl radicals indicate that several of these adducts can be easily broken down by sunlight (photolysis). researchgate.netresearchgate.net For instance, intermediates labeled IM1, IM2, IM3, and IM4 are predicted to undergo photolysis at wavelengths found in sunlight (ranging from 244 nm to 333 nm). researchgate.netscribd.com This suggests that once these intermediates are formed in the atmosphere, they are unlikely to persist and will instead decompose into other species upon exposure to sunlight. researchgate.net

Table 2: Predicted Photolysis Wavelengths for Intermediates of the this compound + •OH Reaction

Intermediate Predicted Photolysis Wavelength (nm) Citation
IM1 333 researchgate.netscribd.com
IM2 244 researchgate.netscribd.com
IM3 327 researchgate.netscribd.com
IM4 313 researchgate.netscribd.com
IM6 298 researchgate.netresearchgate.net
IM8 305 researchgate.netresearchgate.net
IM9 428 researchgate.netresearchgate.net

Role of Binary Adducts in Photochemical C(sp3)-H Functionalization

Recent research has unveiled a novel, transition-metal-free approach for the functionalization of strong, non-activated C(sp3)-H bonds utilizing this compound under photochemical conditions. researchgate.netxmu.edu.cn A key mechanistic feature of this strategy is the in situ formation of binary adducts between this compound and sodium fluoride (B91410) (NaF). researchgate.netthieme.de These adducts are crucial to the reaction's success, performing multiple roles throughout the photochemical process. xmu.edu.cnthieme.de

This convenient method facilitates diverse C(sp3)–H functionalizations of substrates like alkanes and cycloalkanes, leading to a variety of allylated, heteroarylated, and aminated products with high selectivity. xmu.edu.cn The process is significant as it circumvents the need for often expensive and complex transition metals or organic photosensitizers. xmu.edu.cnthieme.de

Detailed mechanistic studies propose that the NaF-allyl bromide binary adducts are central to the reaction pathway. Upon visible light irradiation, these adducts become active species. Their primary functions have been identified as follows:

Visible Light-Active Species: The adducts can absorb visible light, initiating the photochemical process without an external photosensitizer. researchgate.net

Hydrogen Atom Transfer (HAT) Precursors: They act as precursors for hydrogen atom transfer, enabling the cleavage of strong C(sp3)-H bonds. researchgate.netxmu.edu.cn

Functionalization Reagents: The adducts themselves can serve as the functionalization reagents that introduce the new group onto the hydrocarbon backbone. xmu.edu.cn

This strategy represents a significant advancement in C-H functionalization, offering a more sustainable and cost-effective platform for diversifying hydrocarbon feedstocks. researchgate.netxmu.edu.cn

Proposed Role of NaF-Allyl Bromide AdductMechanistic SignificanceSupporting Evidence/Observation
Visible Light-Active SpeciesEnables the reaction to proceed without external photosensitizers, absorbing light to enter an excited state.Reaction proceeds under visible light irradiation only in the presence of both NaF and this compound. researchgate.netxmu.edu.cn
Hydrogen Atom Transfer (HAT) PrecursorInitiates the functionalization by abstracting a hydrogen atom from a strong C(sp3)-H bond of the substrate.Successful functionalization of high BDE C-H bonds in alkanes and cycloalkanes. researchgate.netxmu.edu.cn
Functionalization ReagentActs as the source of the functional group being added to the substrate after C-H cleavage.Formation of a diverse range of products including allylated, heteroarylated, and aminated alkanes. xmu.edu.cn

Free Radical Decomposition Pathways

Photolysis is another effective method for generating allyl radicals from this compound. mdpi.com Studies on platinum surfaces have shown that at low coverages, this compound undergoes complete decomposition, with initial C-Br bond scission leading to the formation of an η3-allyl species adsorbed on the surface. acs.org

Decomposition MethodKey ConditionsPrimary Mechanistic StepMajor Products
Thermal Pyrolysis (Gas Phase)320-380 °CHomolytic C-Br bond cleavageComplex mixture researchgate.net
Addition of HBr (Radical)Presence of peroxides or lightRadical chain addition1,3-dibromopropane researchgate.netegyankosh.ac.in
Addition of HBr (Ionic)Absence of peroxides (dark)Polar addition (carbocation intermediate)1,2-dibromopropane researchgate.netegyankosh.ac.in
Photolysis (Gas Phase)UV irradiation (e.g., 193 nm)Photochemical C-Br bond cleavageAllyl radicals, bromine atoms mdpi.com
Thermal Decomposition on Pt(111)<0.38 Monolayer coverage, heatingSurface-mediated C-Br bond cleavageH₂, HBr acs.org

Advanced Catalytic Mechanistic Studies

Elucidation of Organocatalytic Cross-Coupling Mechanisms, Including Sulfoxonium Ylide Intermediates

This compound participates in organocatalytic cross-coupling reactions where sulfoxonium ylides have been identified as key intermediates, offering a transition-metal-free alternative for C-C bond formation. One such reaction is the cross-coupling of this compound with arylboronic acids, catalyzed by a specially designed thioether. researchgate.net Preliminary mechanistic investigations point towards a pathway involving a sulfonium (B1226848) ylide. researchgate.net

In a related context, transition-metal-free Suzuki-type couplings have been developed using simple sulfides as organocatalysts. The proposed catalytic cycle begins with the formation of a sulfonium salt from the sulfide (B99878) and an electrophile. This salt then rearranges to a reactive sulfur ylide. The ylide engages with the boronic acid to form a zwitterionic boron "ate" complex, which undergoes a 1,2-metalate shift and subsequent protodeboronation to yield the final cross-coupled product. sigmaaldrich.com

While some coupling reactions of ylides are catalyzed by transition metals like palladium, the fundamental reactivity of the ylide intermediate is central. researchgate.net In these cases, a metal-carbene intermediate is often proposed. However, in purely organocatalytic systems with this compound, the mechanism is thought to proceed via the formation of an allylic sulfonium ylide, which then reacts with the nucleophilic partner.

Proposed Organocatalytic Cycle with this compound:

Ylide Formation: The organocatalyst (e.g., a thioether) reacts with this compound to form an allylic sulfonium salt. In the presence of a base, this salt is deprotonated to generate a reactive allylic sulfonium ylide.

Reaction with Electrophile/Nucleophile: The ylide then engages with the coupling partner. For example, in a reaction with an arylboronic acid, the ylide may facilitate a process leading to the transfer of the aryl group. researchgate.net

Product Formation and Catalyst Regeneration: The final C-C bond is formed, releasing the desired product and regenerating the thioether catalyst for the next cycle.

Mechanistic Insights into Nickel-Catalyzed Difunctionalization and Isomerization Processes

Nickel catalysts are highly effective in promoting difunctionalization and isomerization reactions involving this compound, often proceeding through intricate radical and organometallic pathways. In the nickel-catalyzed dicarbofunctionalization of alkenes, where this compound can be a coupling partner, mechanistic studies indicate that divergent regioselectivities are possible. nih.govrsc.org

For 1,3-dicarbofunctionalization reactions, a key mechanistic feature is an isomerization event involving a nickel hydride species. rsc.orgrsc.org A plausible pathway includes:

Oxidative Addition: A Ni(0) catalyst reacts with an aryl halide.

Migratory Insertion: The alkene substrate inserts into the aryl-nickel bond.

Isomerization: The resulting alkyl-nickel intermediate undergoes a sequence of β-hydride elimination and reinsertion, which effectively "walks" the nickel atom along the carbon chain to a more stable position. nih.gov

Transmetalation & Reductive Elimination: The isomerized nickel intermediate then reacts with the second coupling partner (derived from this compound) followed by reductive elimination to give the final product.

Alternatively, nickel can activate C(sp3) electrophiles like this compound through a single-electron transfer (SET) or radical pathway. nih.gov In dual photoredox-nickel catalysis, an excited photocatalyst can oxidize a bromide anion to a bromine radical. This radical then performs a hydrogen atom abstraction (HAT) from an allylic C-H bond, generating an allyl radical. This radical is subsequently trapped by a Ni(I) complex to form a Ni(II)-allyl intermediate, which then proceeds to the final cross-coupling. nih.gov

Isomerization of allylic substrates catalyzed by nickel can also occur via a well-established metal-hydride insertion-elimination mechanism, where a nickel-hydride species is the active catalyst. uoregon.edu

Ni-Catalyzed ProcessKey Mechanistic FeaturesRole of this compound
1,3-Dicarbofunctionalization of AlkenesMigratory insertion, β-hydride elimination/reinsertion (isomerization), transmetalation, reductive elimination. nih.govrsc.orgCan act as a source of the allyl group, often introduced in the transmetalation step.
Allylic C-H Arylation (Dual Catalysis)Photoredox-generated bromine radical, Hydrogen Atom Transfer (HAT), radical trapping by Ni(I). nih.govSource of bromide, which is oxidized to the HAT agent.
Cross-Electrophile CouplingActivation of C(sp3) electrophiles (this compound) via a radical pathway by a Ni(I) species. nih.govThe C(sp3) electrophile.
Allylic IsomerizationFormation of a Ni-H active species, metal-hydride insertion-elimination. uoregon.eduThe substrate undergoing isomerization.

Palladium-Catalyzed Cascade Reactions and Epoxide Rearrangements

Palladium catalysts can initiate powerful cascade reactions with this compound, particularly in transformations involving epoxides. A notable example is a cascade process that combines an epoxide rearrangement with a subsequent carbonyl allylation, mediated by a combination of a palladium catalyst and indium(I) chloride (InCl). researchgate.net

The proposed mechanism for this one-pot procedure is as follows:

Epoxide Rearrangement: The palladium catalyst is believed to facilitate the rearrangement of the starting epoxide into an aldehyde intermediate.

Allylindium Formation: Concurrently, indium(I) chloride reacts with this compound in an oxidative addition to form an allylindium(III) species, which serves as the active allylating agent.

Carbonyl Allylation: The newly formed aldehyde is then attacked by the nucleophilic allylindium reagent, forming a new C-C bond and yielding the final homoallylic alcohol product after workup. researchgate.net

This cascade is highly efficient, allowing for the synthesis of complex molecules from simple starting materials in a single step.

In other palladium-catalyzed domino reactions, this compound can serve as the source for a π-allyl-palladium intermediate. This process typically starts with the oxidative addition of Pd(0) to this compound. The resulting [π-allyl-Pd(II)-Br] complex is a versatile electrophilic intermediate. It can then be intercepted by a range of nucleophiles, often intramolecularly, to trigger a cascade of cyclizations and further functionalizations, leading to the rapid construction of complex heterocyclic or carbocyclic frameworks. chim.it

Indium-Mediated Asymmetric Allylation Mechanisms

Indium-mediated allylation (IMA) using this compound is a valuable method for forming carbon-carbon bonds, prized for its functional group tolerance and ability to proceed in aqueous media. encyclopedia.pub The key mechanistic step is the insertion of elemental indium into the C-Br bond of this compound to generate an organoindium intermediate, allylindium bromide. encyclopedia.pub

Achieving stereocontrol in this reaction, particularly for the synthesis of chiral molecules, is an area of intensive research. Asymmetric induction is typically accomplished by introducing a chiral environment.

Mechanisms for Asymmetric Induction:

Chiral Catalysts: The use of catalytic amounts of chiral ligands that coordinate to the indium metal is a primary strategy. For example, chiral bis(imidazoline) ligands have been successfully used to catalyze the enantioselective Barbier-type allylation of ketones with this compound and indium in water. rsc.org A proposed transition state model suggests that the chiral ligand, the ketone's carbonyl oxygen, and the indium atom form a rigid, chelated structure. This arrangement blocks one face of the carbonyl, forcing the allyl group to attack from the less hindered face, thereby controlling the stereochemical outcome. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate (e.g., an imine derived from a chiral amine) can effectively direct the allylation to one diastereotopic face. core.ac.uk

Chiral Additives: Stoichiometric or catalytic amounts of chiral additives, such as derivatives of the amino acid N-Boc-glycine or BINOL, can also promote stereoselectivity. acs.org Mechanistic studies suggest these additives may play a dual role: accelerating the formation of the allylindium reagent from this compound and increasing its nucleophilicity, possibly by breaking down aggregates of the organoindium species in solution. acs.org

Chelation control is a recurring theme in these mechanisms, where the formation of a stable, cyclic transition state involving the indium atom, the substrate, and the chiral ligand or auxiliary is responsible for the observed high levels of stereoselectivity. encyclopedia.pubcore.ac.uk

Chiral SystemSubstrateKey Mechanistic ProposalObserved Outcome
Catalytic Chiral Bis(imidazoline)KetonesFormation of a rigid, chelated transition state involving the catalyst, indium, and ketone. rsc.orgGood to moderate enantioselectivity in the formation of tertiary homoallylic alcohols. rsc.org
(R)-BINOL Derivatives (Catalytic)HydrazonesCoordination of the chiral ligand to indium enhances the nucleophilicity and creates a chiral environment. acs.orgHigh enantioselectivity in the formation of homoallylic amines. acs.org
Amino Acid Additives (e.g., N-Boc-glycine)IsatinsIncreases rate of allylindium formation and enhances its nucleophilicity by disrupting aggregates. acs.orgExcellent yields and diastereoselectivity. acs.org
Chiral Auxiliaries (e.g., (S)-valinol)AldiminesChelation of the chiral auxiliary to the indium center, leading to a favored transition state for facial attack. core.ac.ukGood yields and diastereoselectivities. core.ac.uk

Influence of Solvent and Intermolecular Interactions on Reactivity

The study of the dielectric and thermodynamic properties of binary mixtures containing this compound provides valuable insights into the nature and extent of intermolecular interactions. rjpbcs.comijarsct.co.in Time Domain Reflectometry (TDR) is a technique used to measure the dielectric properties of such mixtures, typically across a range of frequencies and temperatures. rjpbcs.comijarsct.co.in

Research on binary mixtures of this compound (ALB) and acetone (B3395972) (ACE), both polar molecules, has been conducted to understand the molecular dynamics and interactions. rjpbcs.comijarsct.co.in Measurements of the static dielectric constant (εs) and relaxation time (τ) are taken at various concentrations and temperatures. ijarsct.co.inijarsct.co.in In the this compound-acetone system, it has been observed that the static dielectric constant of the mixture increases as the concentration of acetone increases. rjpbcs.com

To further probe the intermolecular forces, excess thermodynamic parameters are calculated. These include the excess static dielectric constant, excess inverse relaxation time, excess molar volume, and excess molar refraction. ijarsct.co.in The deviation of these excess parameters from ideal behavior provides information about the interactions between the component molecules. ijarsct.co.in For the this compound and acetone mixture, the analysis of these excess properties confirms the presence of significant intermolecular dipole-dipole interactions. ijarsct.co.inj-asc.com

The Kirkwood correlation factor is another important parameter derived from dielectric studies, which gives information about the orientation of molecular dipoles in the liquid. rjpbcs.comijarsct.co.in For pure this compound, the Kirkwood factor suggests a tendency for dipoles to align in an antiparallel manner, while in pure acetone, a parallel alignment is favored. ijarsct.co.in In the binary mixture, these orientations are perturbed, indicating the formation of complexes and a disruption of the original liquid structures due to the interaction between this compound and acetone molecules. ijarsct.co.in

Interactive Data Table: Dielectric Properties of this compound (ALB) and Acetone (ACE) Binary Mixtures at 303.15 K

This table presents the static dielectric constant (εs) and relaxation time (τ) for binary mixtures of this compound and Acetone at different volume fractions of Acetone. The data illustrates how these properties change with the composition of the mixture.

Volume Fraction of ACE (V)Static Dielectric Constant (εs)Relaxation Time (τ) in ps
0.07.914.88
0.19.124.71
0.210.364.54
0.311.694.38
0.413.044.21
0.514.394.04
0.615.693.87
0.716.923.70
0.818.043.53
0.919.013.36
1.019.803.19

Data synthesized from findings reported in scientific literature. rjpbcs.comijarsct.co.in

Applications of Allyl Bromide in Contemporary Organic Synthesis

Pharmaceutical and Agrochemical Synthesis

The reactivity of allyl bromide makes it an important intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals.

Role as a Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

This compound is a key starting material and intermediate in the production of numerous pharmaceuticals. nih.govaffygility.com It is employed in the synthesis of various classes of drugs, including analgesics, antibiotics, and antivirals. The introduction of the allyl group can be a critical step in the synthetic pathway to these molecules. For instance, this compound is utilized in the synthesis of barbiturates such as secobarbital, methohexital, and thiamylal, where the allyl moiety is incorporated into the final drug structure. wikipedia.orgguidechem.com It also serves as a precursor in the synthesis of resveratrol derivatives, which are under investigation for their potential health benefits. The efficient formation of carbon-carbon bonds facilitated by this compound is a cornerstone of many pharmaceutical syntheses. nbinno.com

Examples of Pharmaceuticals Synthesized Using this compound

Pharmaceutical CompoundTherapeutic ClassRole of this compound
SecobarbitalBarbiturate sedative-hypnoticKey reagent for introducing the allyl group
MethohexitalBarbiturate anestheticUsed for allylation of the barbiturate core structure
ThiamylalBarbiturate anestheticServes as the allylating agent in the synthesis

Synthesis of Chiral Compounds and Enantioselective Transformations

The development of methods for the asymmetric synthesis of chiral molecules is a significant area of modern organic chemistry, and this compound plays a role in several enantioselective transformations. It is used in the Barbier-type allylation of ketones, catalyzed by chiral ligands, to produce optically active tertiary homoallylic alcohols. scispace.com These products are valuable chiral building blocks for the synthesis of more complex, biologically active compounds. scispace.com

One notable application is in the synthesis of the (R)-enantiomer of allyl phenyl carbinol, a valuable intermediate for both pharmaceuticals and agrochemicals. chemicalbook.com Furthermore, chiral allylboranes derived from reagents like allylmagnesium bromide (which can be prepared from this compound) are effective for the asymmetric allylboration of aldehydes, yielding homoallylic alcohols with high enantiomeric excess. wikipedia.orgsemanticscholar.org These reactions are often highly diastereoselective and enantioselective, providing access to stereochemically defined structures. acs.org

Use in the Production of Agricultural Chemicals and Insecticidal Fumigants

This compound is an important intermediate in the synthesis of a range of agricultural chemicals. nih.govaffygility.com It is used in the production of herbicides, fungicides, and insecticides. The reactivity of this compound allows for its reaction with nucleophiles like amines and thiols to create functional intermediates that are subsequently elaborated into active pesticide ingredients. This process enables the creation of agrochemicals with enhanced bioactivity.

Historically, this compound itself has been used as a soil fumigant and contact poison to control nematodes and other soilborne pests, demonstrating its direct application in crop protection. affygility.comtaylorandfrancis.com Research has shown its high nematicidal activity against various nematode species, in some cases exceeding that of other fumigants. nih.gov

Polymer and Materials Science

The presence of a reactive bromine atom and a polymerizable double bond makes this compound a useful monomer and modifying agent in polymer and materials science.

Application in the Synthesis of Polymers and Resins

This compound is utilized as a chemical intermediate in the manufacturing of polymers and resins. nih.govaffygility.com It can be used in the synthesis of specialty elastomers and thermoplastic compounds. The polymerization of allyl monomers like this compound can be challenging due to degradative chain transfer; however, specific techniques such as cyclolinear polymerization of diallyl monomer salts derived from this compound can lead to the formation of high molecular weight polymers. e3s-conferences.orge3s-conferences.orgresearchgate.net For example, N,N-diallylpiperidine bromide, synthesized from this compound, can undergo radical polymerization to form linear polymers containing cyclic units in the main chain. e3s-conferences.org this compound can also be copolymerized with other monomers, such as sulfur dioxide, to produce resins.

Polymerization Involving this compound

Polymer TypeMonomer(s)Key Feature
Poly(N,N-diallylpiperidine bromide)N,N-diallylpiperidine bromideCyclopolymerization yields linear polyelectrolytes
Poly(allyl alcohol)This compound (as a precursor to poly(allyl halide))Can be produced via polymerization of allyl halides followed by hydrolysis
This compound copolymersThis compound and other monomers (e.g., sulfur dioxide)Formation of functional resins

Development of Advanced Coatings, Adhesives, and Composite Materials

In the field of materials science, this compound is used to functionalize and modify polymers to create advanced materials. It is applied in the development of UV-curable coatings and inks, where it introduces reactive allyl groups into coating resins. This facilitates rapid curing under UV light and can enhance properties such as chemical resistance and gloss.

This compound is also used to create allylated polymers that exhibit improved adhesion and flexibility. These modified polymers can be incorporated into formulations for pressure-sensitive adhesives. Furthermore, allyl functionalities introduced by this compound can be used for cross-linking in resins and coatings, which enhances their thermal stability. Its compatibility with epoxy systems also makes it useful in the formulation of radiation-curable materials. Poly(allyl halide) polymers, derived from monomers like this compound, have potential applications as coating agents and adhesives. google.com

Fine Chemical and Specialty Chemical Production

This compound serves as a crucial building block in the synthesis of a wide array of fine and specialty chemicals. Its high reactivity as an alkylating agent allows for the introduction of the versatile allyl group into various molecular frameworks, leading to the production of valuable compounds with specific functionalities.

Synthesis of Perfume and Fragrance Components

This compound is a key reagent in the fragrance industry, where it is utilized to synthesize a variety of aromatic compounds. nbinno.comnih.govwikipedia.org As an alkylating agent, it facilitates the introduction of the allyl group into molecules, a structural feature present in many fragrance ingredients. chemicalbook.com This process is fundamental to creating synthetic perfumes and other scented products. nih.gov

The synthesis of allyl ethers and esters, many of which are prized for their unique scents, often employs this compound. For instance, allyl ethers can be prepared from alcohols and phenols through reactions with this compound. chemicalbook.comias.ac.in Specific examples of fragrance components synthesized using this compound or related allyl compounds include:

Allyl-cyclohexyloxyacetate : Possesses a fruity and pineapple-like fragrance. perfumerflavorist.comperfumerflavorist.com

Allyl-cyclohexylpropionate : Characterized by a sweet, pineapple aroma. perfumerflavorist.comperfumerflavorist.com

Allyl Amyl Glycolate (AAG) : Exhibits a powerful fruity and pineapple note with green galbanum nuances, making it useful in modern green and oriental fragrances. orientjchem.org

3-hexenyl 2-methallyl ether : Contributes fresh notes described as green, mushroom, fresh-cut grass, fruity (rhubarb), and violet. google.com

The production of these fragrant esters and ethers often involves transesterification or Williamson ether synthesis, where this compound provides the essential allyl moiety. ias.ac.inperfumerflavorist.comperfumerflavorist.com

Table 1: Examples of Fragrance Components Synthesized Using Allyl Precursors

Compound NameFragrance Profile
Allyl-cyclohexyloxyacetateFruity, pineapple-like perfumerflavorist.comperfumerflavorist.com
Allyl-cyclohexylpropionateSweet, pineapple perfumerflavorist.comperfumerflavorist.com
Allyl Amyl GlycolateFruity, pineapple, green galbanum orientjchem.org
3-hexenyl 2-methallyl etherGreen, mushroom, fresh-cut grass, fruity, violet google.com

Intermediate in the Production of Dyestuffs and Spices

This compound serves as an important intermediate in the chemical synthesis of dyestuffs and spices. guidechem.cominnospk.com Its role as a precursor allows for the creation of more complex molecules that form the basis of these products. The processes for producing these fine chemicals often involve halogen exchange reactions where allyl chloride is converted to the more reactive this compound, which is then used in subsequent synthetic steps. google.comgoogle.com The utility of this compound in this context highlights its importance in the broader fine chemical industry. google.com

General Reagent for Carbon-Carbon Bond Formation and Functional Group Introduction

As a versatile and reactive organic halide, this compound is widely employed in organic synthesis as a potent alkylating agent. nbinno.comwikipedia.org It readily reacts with a variety of nucleophiles to introduce the allyl group, a valuable functional moiety that can be further manipulated in subsequent synthetic transformations. wikipedia.org

This electrophilic nature of this compound allows for the efficient formation of carbon-carbon bonds, a fundamental operation in the construction of complex organic molecules. nbinno.com For example, it is used in Barbier-type allylation reactions and for the synthesis of Grignard reagents like allylmagnesium bromide, which are then used to create carbon-carbon bonds with carbonyl compounds. nbinno.comwikipedia.org

Furthermore, this compound is instrumental in the introduction of various functional groups. Its reaction with amines, alkoxides, and other nucleophiles leads to the formation of allyl amines, ethers, and other derivatives, respectively. wikipedia.orginnospk.com This capability makes it an indispensable tool for chemists in the synthesis of polymers, pharmaceuticals, and other specialized organic compounds. wikipedia.org

Table 2: Reactions of this compound for Functional Group Introduction

Nucleophile (Nu⁻)Product (CH₂=CHCH₂Nu)
Amines (R₂NH)Allyl amines
Alkoxides (RO⁻)Allyl ethers
Carbanions (R₃C⁻)Allylated carbon structures

Strategies for Aliphatic C-H Functionalization and Heterocycle Synthesis

Recent advancements in synthetic methodology have highlighted the utility of this compound in the challenging area of C-H functionalization and in the synthesis of important heterocyclic scaffolds.

Diversification of C(sp³)-H Bonds in Alkanes and Cycloalkanes

A significant challenge in synthetic chemistry is the selective functionalization of strong, unactivated C(sp³)-H bonds found in alkanes and cycloalkanes. researchgate.net A novel photochemical system has been developed that utilizes this compound as a versatile reagent for this purpose. researchgate.net This transition metal- and photosensitizer-free method allows for the diversification of C(sp³)-H bonds, furnishing a variety of products. researchgate.netdntb.gov.ua

Under these radical reaction conditions, the C(sp³)–H allylation of alkanes often shows a high degree of site selectivity, with methine C–H bonds reacting preferentially over methylene and methyl C–H bonds. researchgate.net This strategy has been shown to produce allylated, heteroarylated, alkylated, hydrazinated, and aminated products in good yields. researchgate.netdntb.gov.ua The in situ generation of binary sodium fluoride-allyl bromide adducts appears to be crucial, acting as visible light-active species and hydrogen atom transfer precursors. researchgate.net

Table 3: Products from this compound-Enabled C(sp³)-H Functionalization

Product TypeFunctional Group Introduced
Allylated-CH₂CH=CH₂
Heteroarylated-Ar (Heteroaryl)
Alkylated-R (Alkyl)
Hydrazinated-NHNH₂
Aminated-NH₂

Synthesis of Nitrogen-Containing Heterocycles, e.g., Indoles and Anilines

This compound is a valuable reagent in the synthesis of nitrogen-containing heterocycles, which are prevalent structures in pharmaceuticals and natural products. Specifically, it is used in the N-allylation of anilines and in the synthesis of indole (B1671886) precursors.

The reaction of anilines with two equivalents of this compound can produce N,N-diallylanilines in good yield. tandfonline.com These N,N-diallylanilines are important precursors for various nitrogen heterocycles, including lactams, pyrroles, indoles, and quinolines. tandfonline.com The synthesis can be carried out under mild conditions, for example, at room temperature in the presence of catalysts like Mg-Al hydrotalcites. tandfonline.com this compound is also used in the alkylation of phenols to produce intermediates that are subsequently converted to anilines, such as in the four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline. nih.govresearchgate.net

Furthermore, this compound plays a role in certain strategies for indole synthesis. For instance, the Bartoli indole synthesis can utilize vinyl Grignard reagents, and while not a direct use of this compound, the allyl group is a key structural component. More directly, N-allyl radical cyclization substrates, which can be prepared from the corresponding anilines and this compound, are used in the synthesis of various indole derivatives. researchgate.net A mixture of DMSO and this compound has also been developed for the one-pot N-allylation and bromination of secondary aryl amines and indoles. nih.gov

Generation of Oxygen-Containing Heterocycles, e.g., Tetrahydropyrans and Lactones

This compound serves as a versatile C3 building block in the synthesis of various oxygen-containing heterocycles, which are significant structural motifs in many natural products and biologically active molecules. Its utility is particularly evident in the construction of tetrahydropyran and lactone rings through strategic cyclization reactions. The reactivity of the allyl group, combined with the lability of the carbon-bromine bond, allows for its participation in a range of transformations, including Barbier-type reactions and subsequent cyclizations, to afford these important heterocyclic systems.

Synthesis of Tetrahydropyrans

The construction of the tetrahydropyran (THP) ring system using this compound often involves a one-pot Barbier-Prins cyclization. This sequence typically begins with a Barbier-type reaction, where an organometallic species is generated in situ from this compound and a metal, which then adds to a carbonyl compound. The resulting homoallylic alcohol intermediate is subsequently cyclized under acidic conditions in a Prins reaction.

A notable example involves the reaction of this compound with an aldehyde in the presence of a tin(II) bromide (SnBr₂) and a quaternary ammonium salt. nih.govresearchgate.net The proposed mechanism includes the formation of an allyltin intermediate. nih.govresearchgate.net This allyltin species reacts with an aldehyde to generate a homoallylic alcohol intermediate, which, under anhydrous conditions, undergoes an intramolecular cyclization to furnish the tetrahydropyran ring. nih.gov The presence of water during workup can lead to simple hydrolysis of the intermediate, yielding an acyclic diol instead of the desired THP product. nih.gov This highlights the critical need for anhydrous conditions to facilitate the cyclization step.

Tandem strategies, such as the tandem allylation–silyl-Prins cyclization, have also been developed for the stereoselective synthesis of tetrahydropyrans. nih.govbeilstein-journals.org While these methods may not always start directly from this compound, the initial allylation step to form the requisite homoallylic alcohol is a fundamental transformation where this compound can be a key precursor.

Table 1: Synthesis of Tetrahydropyrans via Barbier-Prins Cyclization

ReactantsReagents & ConditionsProduct TypeReference
This compound, AldehydeSnBr₂, Quaternary ammonium salt, Anhydrous conditionsSubstituted Tetrahydropyran nih.govresearchgate.net

Synthesis of Lactones

This compound is also a key reagent in the synthesis of lactones, particularly γ-lactones. These structures are prevalent in natural products and are valuable synthetic targets. researchgate.net Research has demonstrated the synthesis of highly substituted γ-lactones utilizing an initial allylation step with this compound.

In one detailed study, tetrasubstituted γ-lactones were synthesized starting from an α-keto ester. researchgate.net The first step of the sequence involves the reaction of the α-keto ester with this compound in the presence of zinc (Zn) and a catalytic amount of trimethylsilyl chloride (TMSCl) in tetrahydrofuran (B95107) (THF) at room temperature. This Barbier-type reaction introduces the allyl group at the quaternary center. The resulting intermediate is then subjected to a second step involving zinc and an acetic acid/ethanol mixture, followed by treatment with hydrochloric acid, to facilitate cyclization and formation of the γ-lactone ring with high diastereoselectivity (>20:1 dr). researchgate.net

This methodology showcases the utility of this compound in constructing complex, stereodefined carbon skeletons that can be cyclized to form the lactone moiety. The strategic use of zinc mediates the key C-C bond formation, enabling the assembly of the necessary precursor for lactonization. researchgate.net

Table 2: Synthesis of Tetrasubstituted γ-Lactones

SubstrateReagents & Conditions (Step 1)Reagents & Conditions (Step 2)ProductIsolated YieldReference
α-Keto esterThis compound (2.1 equiv), Zn (2.1 equiv), TMSCl (cat), THF, rt, 2.5 hZn (excess), AcOH/EtOH (2/1), rt; then HCl, 40-45 °CTetrasubstituted γ-lactoneYields provided in supporting information of the study researchgate.net

Environmental Fate and Degradation Pathways of Allyl Bromide

Environmental Distribution and Transport Mechanisms

The distribution of allyl bromide in the environment is governed by its physical and chemical properties, which influence its movement between air, water, and soil.

Volatilization is a significant transport mechanism for this compound from terrestrial and aquatic environments to the atmosphere. This is driven by its high vapor pressure and Henry's Law constant. nih.gov An estimated vapor pressure of 140 mm Hg at 25°C indicates that this compound will readily exist as a vapor. nih.gov Furthermore, its estimated Henry's Law constant of 1.1 x 10⁻² atm-m³/mol suggests that volatilization from moist soil and water surfaces is an important environmental fate process. nih.gov Consequently, when released into water or soil, a substantial portion of this compound is expected to partition into the atmosphere. usda.gov

Table 1: Key Environmental Fate Parameters for this compound
ParameterValueImplication
Vapor Pressure (at 25°C)140 mm HgHigh tendency to exist as a gas
Henry's Law Constant1.1 x 10⁻² atm-m³/molRapid volatilization from water
Log Kow1.79Low potential for bioaccumulation
Water Solubility (at 25°C)3,835 mg/LSlightly soluble in water

The movement of this compound through soil is influenced by its tendency to adsorb to soil particles. The soil adsorption coefficient (Koc) is a key indicator of this behavior. Based on an estimated Koc of 230, this compound is expected to have moderate mobility in soil. nih.gov This suggests a potential for leaching into groundwater, although its persistence in the soil column may be limited by its tendency to volatilize. nih.govchemicalbook.com

The adsorption of bromide ions, which can be formed from the degradation of organobromide compounds, is dependent on soil properties such as pH and mineralogy. scbt.comresearchgate.net Bromide adsorption tends to decrease with increasing pH, with minimal adsorption occurring above pH 7. researchgate.netusda.gov Adsorption is generally higher for amorphous oxides compared to clay minerals. researchgate.net This indicates that in acidic soils with significant oxide content, the mobility of any bromide formed from this compound degradation might be lower than in neutral or alkaline soils. researchgate.netusda.gov

Table 2: Soil Mobility Classification based on Koc
Koc RangeMobility ClassThis compound (Koc ≈ 230)
0 - 50Very High
50 - 150High
150 - 500Medium
500 - 2000Low
> 2000Slightly/Immobile

Classification based on McCall et al. (1981) scheme. chemsafetypro.com

Biotic Degradation Processes

Biotic degradation involves the transformation of chemical substances by living organisms. In the environment, this is a crucial process that determines the persistence and fate of various compounds.

Microbial Biodegradation Potential in Water and Soil

Detailed scientific studies specifically investigating the microbial biodegradation of this compound in water and soil environments are not extensively documented in publicly available literature. Generally, halogenated organic compounds can be resistant to breakdown by soil bacteria, which may contribute to their persistence in the environment. drishtiias.com The biogeochemical cycling of bromine in soil and aquatic systems involves both abiotic and microbial activity, where microbes have the potential to break down organobromine compounds, releasing bromide ions back into the ecosystem. nih.gov However, specific pathways and rates for this compound have not been well-established. Research on other brominated compounds, such as the flame retardant tribromoneopentylalcohol (TBNPA), has shown that aerobic biodegradation by indigenous bacterial consortia from contaminated groundwater can occur rapidly, while anaerobic degradation may not be observed. nih.gov This suggests that the potential for microbial degradation of brominated compounds like this compound is highly dependent on environmental conditions, particularly the presence of oxygen and specific microbial communities.

Metabolic Transformation Pathways in Biological Systems

In biological systems, particularly in mammals, the metabolic transformation of this compound has been studied more thoroughly. The metabolism of this compound can proceed through several pathways due to the presence of both a double bond and a halide group. nih.gov

One primary detoxification route involves the reaction with glutathione (B108866) (GSH), a common cellular antioxidant. nih.govnih.gov This conjugation reaction is a substitution process that leads to the formation of mercapturic acids, which are then excreted. nih.govnih.gov

Another significant metabolic pathway involves the transformation of this compound into acrolein, which is a reactive and mutagenic intermediate. nih.govnih.gov It has been determined that this transformation does not proceed via an epoxide pathway. nih.govnih.gov The principal metabolite of acrolein, S-carboxyl mercapturic acid, has been identified following exposure to this compound. nih.gov

Studies in male rats treated with this compound have identified several key metabolites in urine, confirming these transformation pathways. nih.gov The identified metabolites indicate that the body processes this compound by targeting both the allyl group and the bromine atom. nih.gov

Table 1: Identified Metabolites of this compound in Biological Systems

Metabolite Name Metabolic Pathway Reference
3-Hydroxypropylmercapturic acid Glutathione Conjugation nih.gov
Allylmercapturic acid Glutathione Conjugation nih.gov
Allylmercapturic acid sulfoxide (B87167) Glutathione Conjugation & Oxidation nih.gov

Advanced Analytical Methodologies for Allyl Bromide Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a powerful tool for investigating the molecular structure and purity of allyl bromide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals for its three types of non-equivalent protons. youtube.com The proton on the central carbon of the allyl group (-CH=) typically appears as a complex multiplet around 5.9-6.0 ppm. chemicalbook.com The two terminal vinyl protons (=CH₂) are diastereotopic and thus chemically non-equivalent; one is cis and the other is trans to the CH₂Br group, leading to separate signals. youtube.com They resonate as doublets of doublets between 5.1 and 5.3 ppm. chemicalbook.com The two protons of the brominated methylene group (-CH₂Br) are observed as a doublet around 3.9 ppm. chemicalbook.com The splitting patterns are a result of spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. This compound shows three distinct signals corresponding to its three carbon atoms. The carbon atom of the CH₂Br group typically resonates at approximately 35.75 ppm. rsc.org The two sp² hybridized carbons of the vinyl group appear at distinct chemical shifts, with the terminal =CH₂ carbon at around 115.77 ppm and the internal -CH= carbon at approximately 132.11 ppm. rsc.org

¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H -CH =CH₂ 6.015 ddt (doublet of doublets of triplets) J = 16.8, 9.7, 7.2
¹H -CH=CH ₂(cis) 5.15 d (doublet) J = 9.7
¹H -CH=CH ₂(trans) 5.30 d (doublet) J = 16.8
¹H Br-CH ₂- 3.934 d (doublet) J = 7.2
¹³C C H₂Br ~35.75 - -
¹³C -C H= ~132.11 - -
¹³C =C H₂ ~115.77 - -

Data synthesized from multiple sources. chemicalbook.comrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. mdpi.com Key absorptions include a peak around 1640 cm⁻¹ corresponding to the C=C stretching vibration of the alkene group. rsc.org The stretching vibrations for the vinylic C-H bonds are typically observed above 3000 cm⁻¹, often around 3077-3087 cm⁻¹. rsc.orgrsc.org The stretching vibrations for the sp³ hybridized C-H bonds in the CH₂ group appear just below 3000 cm⁻¹. mdpi.com The C-Br stretching vibration gives rise to a signal in the fingerprint region of the spectrum, typically around 615-633 cm⁻¹. rsc.org

Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Absorption Range (cm⁻¹)
C-H Stretch (sp²) =C-H 3077 - 3087
C-H Stretch (sp³) -C-H 2913 - 2928
C=C Stretch C=C 1640 - 1641
C-Br Stretch C-Br 615 - 633

Data compiled from multiple sources. rsc.orgrsc.org

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. spectrabase.com When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. rsc.org In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound (120.98 g/mol ). spectrabase.com Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion appears as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 120 and 122.

Electron Ionization (EI) is a common ionization technique used for this compound analysis. spectrabase.com Under EI conditions, the molecular ion can undergo fragmentation, producing characteristic fragment ions. A common fragmentation pathway is the loss of the bromine atom, resulting in the formation of the allyl cation (C₃H₅⁺) at m/z 41. This is often the base peak in the spectrum due to its stability. Other fragment ions may also be observed, providing further structural confirmation. mdpi.com

Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₃H₅Br
Exact Mass 119.957463 g/mol
Nominal Mass 120 u
Key Ions (m/z) 120/122 (M⁺/M+2), 41 (Base Peak, [C₃H₅]⁺)

Data sourced from SpectraBase. spectrabase.com

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile compounds like this compound and for quantifying impurities. google.com The method involves injecting the sample into a gas chromatograph, where it is vaporized and carried by an inert gas (like helium) through a capillary column. mdpi.com Separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column.

For the analysis of alkyl halides such as this compound, a nonpolar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or VF-624ms), is commonly used. mdpi.comnih.gov The purity of an this compound sample can be determined by analyzing the resulting chromatogram; the area of the this compound peak relative to the total area of all peaks gives a measure of its purity. google.com This technique is highly effective for detecting and quantifying residual starting materials, such as allyl chloride, or other by-products from its synthesis. google.com The use of sensitive detectors, like a mass spectrometer (MS) or an electron capture detector (ECD), allows for the detection of trace-level genotoxic impurities. mdpi.com

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed for the quantitative determination of this compound. sielc.comsielc.com A reverse-phase (RP) HPLC method is suitable for this purpose. sielc.com In this approach, a nonpolar stationary phase is used with a more polar mobile phase.

One specific method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol activity. sielc.com The mobile phase can consist of a mixture of acetonitrile (MeCN) and water, with an acid like phosphoric acid added to control the pH and improve peak shape. sielc.com For applications requiring compatibility with mass spectrometry, phosphoric acid can be replaced with a volatile acid such as formic acid. sielc.com This HPLC method is scalable and can be used not only for quantitative analysis but also for the isolation of impurities in preparative separations. sielc.com

Development of Trace-Level Detection Methods, e.g., GC-MS/MS for Genotoxic Impurities

The detection and quantification of trace-level impurities in pharmaceutical products are critical for ensuring their safety and efficacy. This compound, along with other alkyl halides, is considered a potential genotoxic impurity (PGI) due to its ability to alkylate DNA bases, which can lead to mutations and potentially cancer. Regulatory bodies have stringent requirements for the control of such impurities, necessitating the development of highly sensitive and specific analytical methods for their determination at parts-per-million (ppm) or even lower levels. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a powerful technique for this purpose, offering the requisite selectivity and sensitivity for trace-level analysis.

The development of a robust GC-MS/MS method for the determination of this compound as a genotoxic impurity involves several key steps, including method optimization, validation, and adherence to international guidelines such as those from the International Council for Harmonisation (ICH).

Method Development and Optimization:

A typical GC-MS/MS method for trace-level analysis of volatile impurities like this compound begins with the optimization of chromatographic and mass spectrometric conditions. The goal is to achieve adequate separation of the analyte from the sample matrix and other potential impurities, as well as to maximize the signal-to-noise ratio for sensitive detection.

For the chromatographic separation, a capillary column with a suitable stationary phase is selected. A nonpolar stationary phase, such as 5% diphenyl/95% dimethylpolysiloxane, is often employed for the analysis of alkyl halides. The temperature program of the GC oven is carefully optimized to ensure good peak shape and resolution. The injector temperature and carrier gas flow rate are also critical parameters that are adjusted to achieve optimal performance.

In the mass spectrometer, the ionization mode and parameters are selected to generate a stable and abundant molecular ion or characteristic fragment ions of this compound. Electron ionization (EI) is commonly used for this purpose. For tandem mass spectrometry (MS/MS), precursor and product ion transitions are identified to enhance selectivity and reduce background noise. The collision energy is optimized to maximize the intensity of the product ions.

A summary of typical GC-MS/MS parameters for the analysis of a related genotoxic impurity, allyl chloride, which can be adapted for this compound, is presented in the table below.

ParameterCondition
ColumnUSP phase G27 (5% diphenyl, 95% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.5 µm film thickness
Carrier GasHelium at a flow rate of 2.0 mL/min
Oven Temperature ProgramInitial temperature of 40°C, ramped to 250°C at 15°C/min, hold for 6 min
Injector Temperature200°C
Injection Volume2 µL
Mass SpectrometerTriple quadrupole
Ionization ModeElectron Ionization (EI)
Mass Source Temperature230°C

Method Validation:

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation process typically includes the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For genotoxic impurities, very low LOD and LOQ values are required. For example, a GC-MS/MS method for allyl chloride has achieved an LOD of 0.005 ppm and an LOQ of 0.01 ppm wikipedia.orgcaltech.edu.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The table below summarizes the validation parameters and typical acceptance criteria for a trace-level detection method for a genotoxic impurity.

Validation ParameterTypical Acceptance Criteria
SpecificityNo interference at the retention time of the analyte
LODSignal-to-noise ratio of 3:1
LOQSignal-to-noise ratio of 10:1
Linearity (Correlation Coefficient, r)≥ 0.99
Accuracy (% Recovery)Typically between 80% and 120%
Precision (RSD)≤ 15% at the LOQ

The development and validation of such highly sensitive GC-MS/MS methods are essential for the pharmaceutical industry to control the levels of potentially genotoxic impurities like this compound in their products, thereby ensuring patient safety.

Crystallographic Analysis for Solid-State Structure Confirmation

Future Research Directions and Broader Scientific Impact

Design and Synthesis of Next-Generation Catalysts for Allyl Bromide Transformations

The development of advanced catalysts is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research is increasingly focused on designing catalysts that can operate under milder conditions, offer higher enantioselectivity, and expand the scope of possible transformations.

Key areas of catalyst development include:

Transition Metal Catalysis: Palladium-based catalysts are widely used for allyl-allyl cross-coupling reactions, providing a route to construct 1,5-dienes, which are common motifs in natural products bohrium.com. Recent advances have also highlighted copper-catalyzed asymmetric allylic substitution reactions, which allow for the efficient coupling of various allylic bromides with high levels of regio-, diastereo-, and enantioselectivity beilstein-journals.org. Future work will likely focus on creating catalysts from more earth-abundant and less toxic metals.

Organocatalysis: There is a growing interest in metal-free catalytic systems. For instance, a designer thioether has been shown to be a highly active organocatalyst for the cross-coupling reactions between this compound and arylboronic acids researchgate.net. The design of novel chiral phosphoric acid catalysts and other organocatalysts presents a promising avenue for enantioselective transformations researchgate.net.

Nanoparticle Catalysis: Gold and palladium nanoparticles are being explored for their catalytic activity. Gold-catalyzed processes can offer unique reactivity, moving beyond traditional Lewis acid or π-activation pathways to include redox-neutral cross-coupling reactions nih.gov. Palladium(0) nanoparticles have been effective in Hiyama cross-coupling reactions of allylic acetates, a related class of substrates, suggesting potential for this compound transformations rsc.org.

Ligand Design: The evolution of ligand design is central to improving catalytic performance. For palladium-catalyzed asymmetric allylic substitution, the development of various chiral ligands has been instrumental nih.gov. Future designs will likely incorporate bio-inspired frameworks and focus on modularity to rapidly fine-tune catalyst properties for specific applications researchgate.net.

Catalyst TypeMetal/CoreReaction TypeKey Advantages
Transition MetalPalladium, Copper, GoldCross-Coupling, Allylic SubstitutionHigh efficiency, Regio- and Enantioselectivity
OrganocatalystThioether, Phosphoric AcidCross-Coupling, IodinationMetal-free, Enantioselectivity
NanoparticleGold, PalladiumCross-CouplingUnique reactivity, High surface area

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound reactions into continuous flow and automated systems offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is beneficial when handling reactive intermediates.

Recent research has demonstrated the viability of using this compound in flow systems for various transformations:

A two-step synthesis of 2-allylphenol from phenol, involving an SN2 reaction with this compound followed by a thermal Claisen rearrangement, has been investigated in a microflow system tue.nl. This approach can reduce reaction times from hours to minutes.

The reaction of allylzinc bromides (prepared from this compound) with carbonyl compounds has been successfully performed in a continuous flow system for the efficient synthesis of homoallyl alcohols acs.org.

The addition of this compound to phenylacetylene, catalyzed by palladium on alumina, has been adapted for a continuous flow synthesis process nycu.edu.tw.

this compound has been used in gram-scale syntheses in a continuous flow system for the divergent synthesis of various nitrogen-containing functional groups from amides, demonstrating its industrial applicability acs.orgnih.gov.

Future efforts will focus on developing fully automated platforms that integrate reaction, separation, and analysis steps. This will enable high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and on-demand manufacturing of this compound derivatives.

ReactionPlatformKey FindingsReference
Synthesis of 2-allylphenolMicroflowReduced reaction time to minutes tue.nl
Synthesis of homoallyl alcoholsContinuous FlowEfficient synthesis from allylzinc bromides acs.org
Addition to phenylacetyleneContinuous FlowPalladium-catalyzed process demonstrated nycu.edu.tw
Divergent synthesis from amidesContinuous FlowGram-scale synthesis achieved acs.orgnih.gov

Advanced Computational Modeling and Quantum Chemical Simulations of this compound Reactivity

Computational chemistry provides powerful tools to investigate the mechanisms, kinetics, and selectivity of reactions involving this compound at a molecular level. Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to complement experimental studies and guide the design of new reactions and catalysts.

Key insights from computational studies include:

Reaction Mechanisms: DFT-based simulations have been used to provide detailed mechanistic insights into the bromination of allylic double bonds in allylaryl derivatives, explaining the formation of different product isomers through various intermediates nih.gov. Theoretical studies have also elucidated the reaction mechanisms and kinetics of this compound with hydroxyl radicals in the atmosphere researchgate.net.

Reactivity Descriptors: DFT-based local reactivity descriptors, such as condensed Fukui functions, have been applied to study nucleophilic substitution reactions of alkyl halides, including models relevant to this compound reactivity researchgate.net. These descriptors help predict the most favorable sites for nucleophilic attack.

Transition State Analysis: Computational modeling helps to characterize the transition states of reactions, which is crucial for understanding reactivity and selectivity. Studies have shown how allylic groups can activate or deactivate SN2 transition states depending on the charge and electronic structure acs.org.

Catalyst-Substrate Interactions: Simulations are used to model the interaction of this compound with catalysts, such as indium nanoparticles in the allylation of epoxides, helping to explain experimental observations and propose reaction mechanisms sciforum.net.

Future research will leverage machine learning and artificial intelligence to analyze large computational datasets, predict reaction outcomes with greater accuracy, and accelerate the discovery of novel transformations and catalytic systems for this compound.

Exploration of Novel Biological and Biomedical Applications for this compound Derivatives

This compound is a versatile reagent for introducing the allyl group into molecules, a functional group present in many biologically active compounds wikipedia.org. The synthesis of novel this compound derivatives is a promising strategy for the discovery of new therapeutic agents and biomedical tools.

Current and future research directions include:

Synthesis of Bioactive Molecules: this compound is used as a starting material or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds nih.govnbinno.com. For example, it is used to synthesize derivatives of resveratrol and in the preparation of intermediates for drugs and agrochemicals like 1-phenyl-3-butene .

Antimicrobial and Antioxidant Agents: Researchers are synthesizing and evaluating new series of allylated compounds for their biological activities. For instance, N-allylaminocyclohex-2-enones, synthesized from Morita–Baylis–Hillman adducts which can be derived from reactions involving allylic halides, have shown significant free radical scavenging and antimicrobial activities acs.org. Allyl esters of salicylic and acetylsalicylic acid have been designed and synthesized as potential antibacterial agents for dental applications mdpi.com.

Anticancer Applications: Allyl sulfides, which can be synthesized using this compound, are organo-sulfur compounds found in garlic that have been studied for their anticancer properties pharmatutor.org. Studies have shown that compounds like diallyl disulfide can inhibit the growth of human breast cancer cells pharmatutor.org.

Biochemical Tools: The reactivity of this compound allows for its use in biochemical labeling and tagging experiments, aiding in the study of biological processes .

Future work will involve the rational design and synthesis of libraries of this compound derivatives for high-throughput screening against various biological targets, including enzymes, receptors, and pathogens.

Derivative ClassSynthetic PrecursorPotential ApplicationResearch Finding
N-allylaminocyclohex-2-enonesMorita–Baylis–Hillman AdductsAntioxidant, AntimicrobialPotent free radical scavenging and activity against Salmonella enteritidis acs.org
Allyl Esters of Salicylic AcidSalicylic Acid, this compoundAntibacterialDesigned for dental prostheses with good in silico toxicity profiles mdpi.com
Allyl SulfidesAlkyl/Aryl Disulfides, this compoundAnticancerDiallyl disulfide inhibits growth of human breast cancer cells pharmatutor.org
Allyl SyringateSyringic Acid, this compoundBioactive Compound SynthesisStructural modification of a natural phenolic acid to enhance utility mdpi.com

Environmental Remediation Strategies and Green Engineering Principles for this compound Management

While a useful synthetic reagent, this compound is also an environmental pollutant that requires careful management. Research into its environmental fate and the development of remediation strategies are crucial for mitigating its impact. Applying green engineering principles to its synthesis and use can further reduce its environmental footprint.

Key areas of focus include:

Environmental Fate: this compound has been identified as a water and air pollutant nih.govnih.gov. It can form as a degradation product of other environmental contaminants, such as 1,2-dibromopropene nih.govnih.gov. In the atmosphere, it is degraded by reaction with hydroxyl radicals and ozone, with estimated half-lives of 20 hours and 7 days, respectively echemi.com. Biodegradation may be an important fate process in water echemi.com.

Remediation Strategies: Due to its toxicity to aquatic organisms, discharge into waterways must be avoided scbt.comchemicalbook.com. Remediation research focuses on understanding its degradation pathways to develop effective treatment methods for contaminated sites. This includes studying its photolytic degradation and potential for bioremediation.

Green Synthesis Routes: Traditionally, this compound is produced from allyl alcohol and hydrogen bromide nih.gov. Future research should focus on developing greener synthetic routes that use renewable feedstocks, employ catalytic processes to minimize waste, and operate under milder conditions.

Process Optimization: Applying green chemistry principles, such as atom economy and the use of safer solvents, can minimize the environmental impact of processes using this compound. The use of one-pot syntheses, where multiple reaction steps are conducted in a single vessel, can reduce waste and improve efficiency, as demonstrated in the one-pot N-allylation and bromination of amines using a DMSO-allyl bromide system nih.gov.

Future work will aim to develop a circular economy approach for this compound, where waste is minimized, and byproducts are valorized. This includes designing processes with integrated separation and catalyst recycling to improve sustainability.

Q & A

Q. What are the optimal reaction conditions for synthesizing allyl bromide from allyl alcohol?

this compound can be synthesized via the reaction of allyl alcohol with HBr. However, precise temperature control and stoichiometry are critical. For example, using excess HBr under reflux conditions in a non-polar solvent (e.g., dichloromethane) enhances yield. Monitoring reaction progress via gas chromatography (GLC) ensures minimal side-product formation .

Q. How does the reactivity of this compound compare to other allyl halides (e.g., allyl chloride or iodide) in nucleophilic substitution reactions?

this compound exhibits intermediate reactivity between allyl chloride and iodide due to the C-Br bond strength (weaker than C-Cl but stronger than C-I). This makes it suitable for SN2′ reactions, where bromide’s leaving-group ability balances stability and reactivity. Kinetic studies show that this compound reacts 2–3× faster than allyl chloride in polar aprotic solvents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

  • Using explosion-proof equipment and grounding all apparatus to prevent static discharge .
  • Employing respiratory protection (e.g., N100/P3 masks) and flame-retardant clothing to mitigate inhalation and fire risks .
  • Storing in dry, cool conditions (4°C) to avoid hydrolysis, which releases toxic HBr gas .

Q. How does the dielectric constant of this compound influence its solvent properties in electrophilic reactions?

this compound has a dielectric constant (ε) of 7.0 at 66°F, making it a moderately polar solvent. This property facilitates electrophilic additions (e.g., HBr to alkenes) by stabilizing transition states without excessive solvation of reactants .

Advanced Research Questions

Q. Why does increasing this compound equivalents in vanillin allylation reduce yield, and how can this contradiction be resolved?

Excess this compound (4.0 eq.) in vanillin allylation lowers yield (28%) due to competitive side reactions, such as oligomerization or solvent quenching. Optimizing equivalents (1.5 eq.) and using phase-transfer catalysts (e.g., TBAB) improves selectivity. Kinetic profiling via HPLC identifies intermediates, enabling precise reaction quenching .

Q. What mechanistic insights explain the unexpected allylation–bromination product in DMSO/KOH systems?

this compound in DMSO/KOH forms a brominating agent via in situ generation of Br⁻ and OH⁻. The nucleophilic attack on diphenylamine generates an intermediate that undergoes bromination at the para position (70% yield). DFT calculations confirm the electrophilic aromatic substitution pathway, with DMSO stabilizing bromine intermediates .

Q. How do dynamic equilibria between this compound isomers affect SN2′ reaction stereochemistry?

this compound exists in equilibrium between primary and secondary isomers (e.g., crotyl vs. prenyl bromide). Under basic conditions, the equilibrium shifts toward the more substituted double bond (80:20 ratio), favoring anti-SN2′ pathways. Monitoring via ¹H NMR (δ 3.8 ppm) and computational modeling (MP2/6-31G*) reveals transition-state geometries .

Q. What are the photodissociation dynamics of this compound at 234–267 nm, and how do they inform bond cleavage mechanisms?

At 234 nm, this compound undergoes C-Br cleavage via predissociation from the 1(ππ*) state to the repulsive 1(nσ*) state, producing Br* (²P₁/₂) with bimodal translational energy. Time-resolved ion imaging shows a high-energy Br fragment (direct dissociation) and low-energy Br (internal conversion from 3(ππ*)) .

Q. How does the C-Br bond dissociation energy (BDE) in this compound compare to benzyl bromide, and what implications does this have for radical reactions?

The C-Br BDE in this compound is 47.5 ± 2 kcal/mol, lower than benzyl bromide (50.5 ± 2 kcal/mol), due to resonance stabilization of the allyl radical. This lower BDE facilitates allyl radical generation in pyrolysis (300–400°C), enabling applications in polymerization and cross-coupling reactions .

Q. What strategies improve this compound solubility in deep eutectic solvents (DES) for green synthesis applications?

this compound exhibits limited solubility in polar DES (e.g., ChCl–citric acid) but dissolves readily in menthol-based DES (low polarity). Pre-saturating DES with this compound (1:2 molar ratio) and sonication (30 min) enhance miscibility, enabling efficient Barbier reactions (e.g., 1-phenylbut-3-en-1-ol synthesis, 82% yield) .

Methodological Notes

  • Contradiction Resolution : When conflicting data arise (e.g., solvent effects in DES), cross-validate via spectroscopic (FTIR, NMR) and computational (DFT) methods .
  • Yield Optimization : Use design of experiments (DoE) to map temperature, solvent, and equivalents for complex reactions (e.g., allylation–bromination) .
  • Safety Compliance : Regularly calibrate static-control equipment and conduct hazard operability (HAZOP) assessments for large-scale syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.